2,4-Dimethoxy-6-methylphenol
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Overview
Description
2,4-Dimethoxy-6-methylphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its phenolic, medicinal odor and is found in various natural sources, including smoked foods and certain plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-methylphenol typically involves the reaction of methylphenol (cresol) with methanol in the presence of a base. The process can be summarized as follows:
Starting Materials: Methylphenol (cresol), methanol, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the desired product.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to mix and heat the starting materials.
Continuous Monitoring: Monitoring the reaction conditions to ensure optimal yield and purity.
Automated Purification: Employing automated systems for distillation and recrystallization to achieve high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Hydroquinones and related reduced compounds.
Substitution Products: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,4-Dimethoxy-6-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-methylphenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting biochemical pathways.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Signal Transduction: Modulates signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
2,6-Dimethoxy-4-methylphenol:
4-Allyl-2,6-dimethoxyphenol:
3,5-Dimethoxy-4-hydroxytoluene: Another related compound with similar functional groups
Uniqueness: 2,4-Dimethoxy-6-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups makes it a valuable compound in various applications .
Properties
CAS No. |
53887-78-8 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,4-dimethoxy-6-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5,10H,1-3H3 |
InChI Key |
KJRBBVPGJVQGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)OC |
Origin of Product |
United States |
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